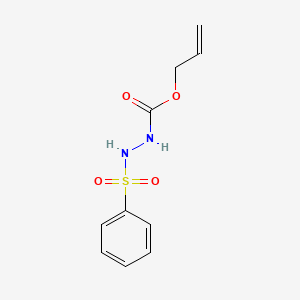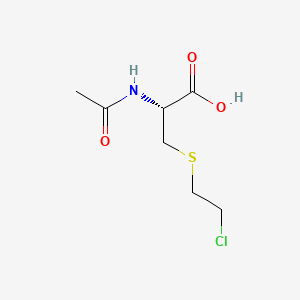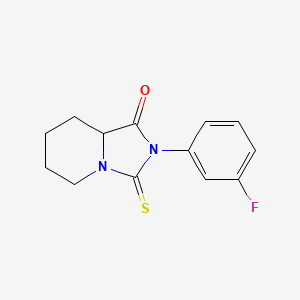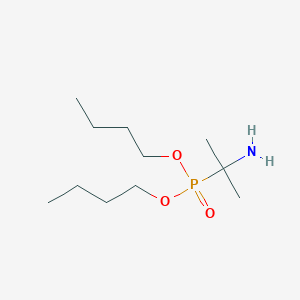
1,2-Dibromo-4-(2-bromoethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibromo-4-(2-bromoethyl)benzene: is an organic compound that belongs to the class of brominated aromatic hydrocarbons It is characterized by the presence of two bromine atoms attached to the benzene ring at positions 1 and 2, and an additional bromine atom attached to an ethyl group at position 4
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4-(2-bromoethyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the bromination of 1,2-dibromo-4-ethylbenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 1,2-Dibromo-4-(2-bromoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated benzoic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide, ammonia, or thiourea in solvents such as ethanol or water.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reagents like zinc dust or sodium borohydride in solvents like ethanol or methanol.
Major Products:
- Substituted benzene derivatives
- Brominated benzoic acids
- Debrominated benzene derivatives
科学的研究の応用
1,2-Dibromo-4-(2-bromoethyl)benzene has several scientific research applications, including:
作用機序
The mechanism of action of 1,2-dibromo-4-(2-bromoethyl)benzene involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential modifications in their structure and function. This can result in changes in cellular processes and biochemical pathways .
類似化合物との比較
- 1,2-Dibromo-1-phenylethane
- Phenylethylene bromide
- Styrene dibromide
- 1-Phenyl-1,2-dibromoethane
- 1,2-Dibromophenylethane
Comparison: 1,2-Dibromo-4-(2-bromoethyl)benzene is unique due to the presence of an additional bromine atom on the ethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
59216-16-9 |
|---|---|
分子式 |
C8H7Br3 |
分子量 |
342.85 g/mol |
IUPAC名 |
1,2-dibromo-4-(2-bromoethyl)benzene |
InChI |
InChI=1S/C8H7Br3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 |
InChIキー |
RRJKXLYAUNMVET-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCBr)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


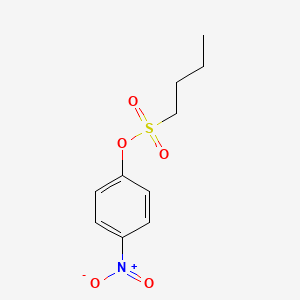

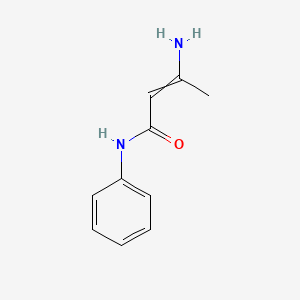
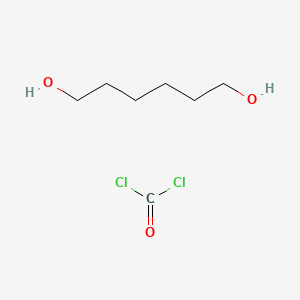
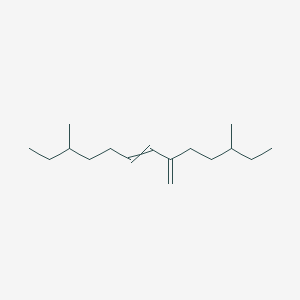
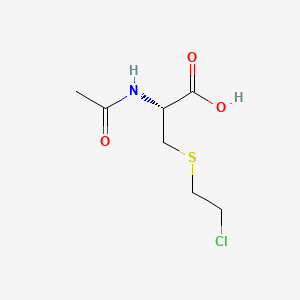
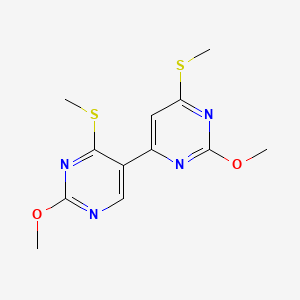
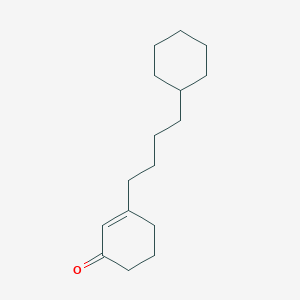

![S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate](/img/structure/B14606893.png)
